molecular formula C10H11F3N2O B8170452 N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine

Cat. No.: B8170452
M. Wt: 232.20 g/mol
InChI Key: DYPPSPIMCVTYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxetane ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine typically involves multiple steps, starting from commercially available precursors

    Trifluoromethylation: The trifluoromethyl group is introduced to the pyridine ring using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) in the presence of a base like potassium carbonate (K2CO3).

    Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol or epoxide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials such as polymers and coatings.

    Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine and oxetane-containing molecules.

    Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals with enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The oxetane ring can also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine
  • 6-(trifluoromethyl)pyridin-3-amine
  • (6-(trifluoromethyl)pyridin-3-yl)methanol

Uniqueness

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)oxetan-3-amine is unique due to the presence of both a trifluoromethyl group and an oxetane ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity, thermal stability, and potential for diverse chemical modifications. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(4-15-9)3-14-8-5-16-6-8/h1-2,4,8,14H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPSPIMCVTYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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